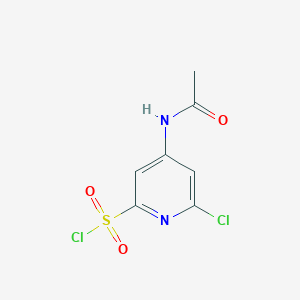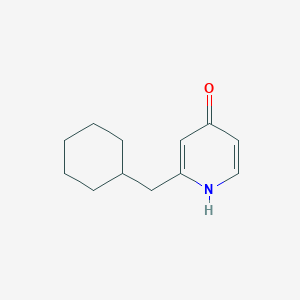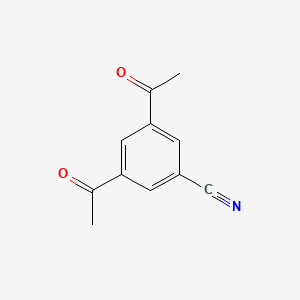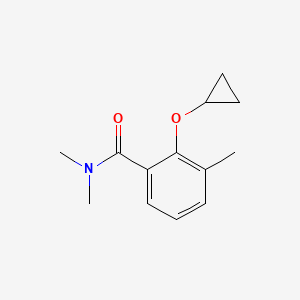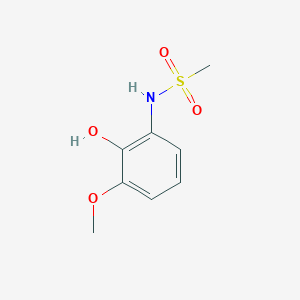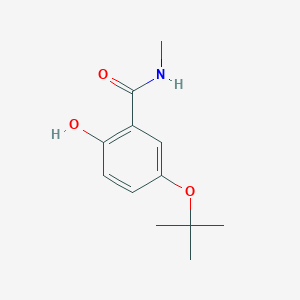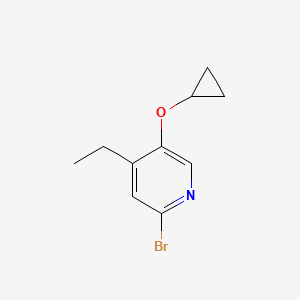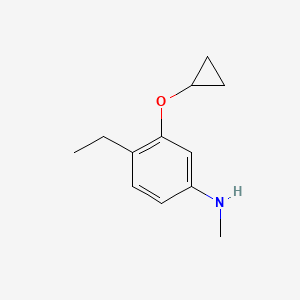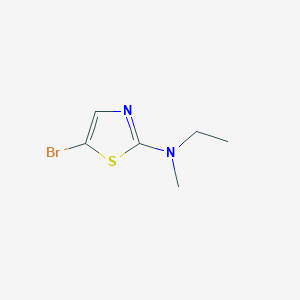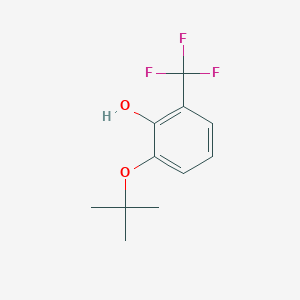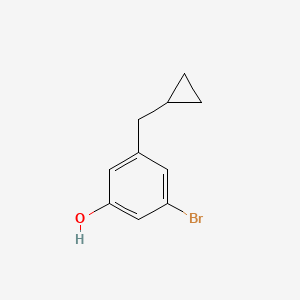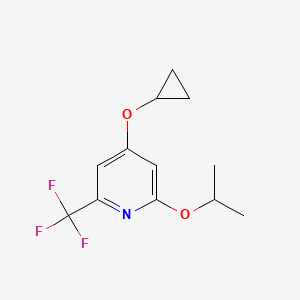
4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C12H14F3NO2 and a molecular weight of 261.24 g/mol . This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy, isopropoxy, and trifluoromethyl groups. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it of interest in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted pyridine derivatives.
科学的研究の応用
4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can improve the performance of the final products.
作用機序
The mechanism of action of 4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with molecular targets such as enzymes and receptors. The compound may also participate in various biochemical pathways, modulating the activity of specific proteins and influencing cellular processes .
類似化合物との比較
Similar Compounds
2-Isopropoxy-6-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and isopropoxy groups but lacks the cyclopropoxy group, resulting in different physicochemical properties.
4-Cyclopropoxy-2-isopropyl-6-(trifluoromethyl)pyridine: This compound has a similar structure but with an isopropyl group instead of an isopropoxy group, leading to variations in reactivity and applications.
Uniqueness
4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which impart distinct physicochemical properties. The presence of both cyclopropoxy and isopropoxy groups, along with the trifluoromethyl group, makes it a versatile compound with a wide range of applications in scientific research and industry.
特性
分子式 |
C12H14F3NO2 |
|---|---|
分子量 |
261.24 g/mol |
IUPAC名 |
4-cyclopropyloxy-2-propan-2-yloxy-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H14F3NO2/c1-7(2)17-11-6-9(18-8-3-4-8)5-10(16-11)12(13,14)15/h5-8H,3-4H2,1-2H3 |
InChIキー |
FWBGNBHEHXTJGS-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=CC(=N1)C(F)(F)F)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



